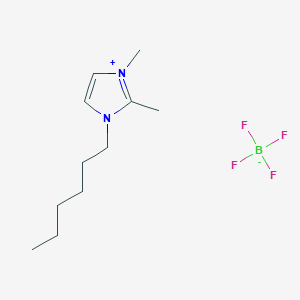

1-Hexyl-2,3-dimethylimidazolium tetrafluoroborate

描述

属性

IUPAC Name |

1-hexyl-2,3-dimethylimidazol-3-ium;tetrafluoroborate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H21N2.BF4/c1-4-5-6-7-8-13-10-9-12(3)11(13)2;2-1(3,4)5/h9-10H,4-8H2,1-3H3;/q+1;-1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CIESUHNZUBZXPO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

[B-](F)(F)(F)F.CCCCCCN1C=C[N+](=C1C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H21BF4N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20370176 | |

| Record name | 1-Hexyl-2,3-dimethylimidazolium tetrafluoroborate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20370176 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

268.10 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

384347-21-1 | |

| Record name | 1-Hexyl-2,3-dimethylimidazolium tetrafluoroborate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20370176 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

准备方法

Preparation Overview

The general synthetic route for 1-hexyl-2,3-dimethylimidazolium tetrafluoroborate involves two key steps:

- Step 1: Synthesis of 1-hexyl-2,3-dimethylimidazolium chloride (or other halide salt)

- Step 2: Anion exchange reaction to replace the halide with tetrafluoroborate (BF4^-)

This two-step method is widely documented and optimized to reduce halide content in the final product, which is crucial for purity and performance in applications.

Detailed Preparation Methods

Synthesis of 1-Hexyl-2,3-dimethylimidazolium Chloride

- Starting Materials: 2,3-dimethylimidazole and 1-chlorohexane (or similar alkyl halide)

- Reaction: Alkylation of the imidazole nitrogen with the hexyl chloride under reflux conditions in an appropriate solvent (e.g., acetonitrile or acetone)

- Conditions: Typically carried out at elevated temperature (50–80 °C) for several hours to ensure complete quaternization

- Outcome: Formation of 1-hexyl-2,3-dimethylimidazolium chloride salt

This step yields the imidazolium halide, which serves as the precursor for the tetrafluoroborate salt.

Anion Exchange to Tetrafluoroborate Salt

Two main methods are used for the anion exchange:

Method A: Reaction with Diethyloxonium Tetrafluoroborate

- Reagents: 1-hexyl-2,3-dimethylimidazolium chloride and diethyloxonium tetrafluoroborate

- Mechanism: Diethyloxonium tetrafluoroborate acts as an alkylating agent and a source of tetrafluoroborate anion, facilitating the replacement of chloride with BF4^-

- Procedure: The imidazolium chloride is reacted with diethyloxonium tetrafluoroborate in an aprotic solvent under controlled temperature (room temperature to mild heating)

- Advantages: This method yields the tetrafluoroborate salt with significantly reduced halide impurity, enhancing ionic liquid purity

- Reference: As described in Canadian Patent CA2590780A1, this method effectively produces this compound with low halide content.

Method B: Metathesis with Sodium Tetrafluoroborate

- Reagents: 1-hexyl-2,3-dimethylimidazolium chloride and sodium tetrafluoroborate (NaBF4)

- Mechanism: A simple salt metathesis reaction where the chloride anion is exchanged with tetrafluoroborate anion

- Procedure: Mixing equimolar amounts of the imidazolium chloride and NaBF4 in water or an organic solvent, followed by stirring at room temperature

- Separation: The tetrafluoroborate salt precipitates or can be extracted into an organic phase, then purified by washing and drying

- Considerations: This method may leave residual halide impurities and requires careful purification

- Reference: Variations of this method are common in literature but are less preferred when ultra-pure salts are required.

Comparative Data Table of Preparation Methods

| Aspect | Diethyloxonium Tetrafluoroborate Method | Sodium Tetrafluoroborate Metathesis Method |

|---|---|---|

| Starting Material | 1-hexyl-2,3-dimethylimidazolium chloride | 1-hexyl-2,3-dimethylimidazolium chloride |

| Reagent for Anion Exchange | Diethyloxonium tetrafluoroborate | Sodium tetrafluoroborate (NaBF4) |

| Reaction Conditions | Mild heating or room temperature | Room temperature |

| Purity of Final Product | High, low halide content | Moderate, possible halide impurities |

| Reaction Time | Several hours | Several hours |

| Solvent Used | Aprotic solvents (e.g., acetonitrile) | Water or organic solvents |

| Ease of Purification | Easier due to fewer impurities | Requires extensive washing |

| Industrial Applicability | Suitable for high purity applications | Suitable for general use |

Research Findings and Notes

- The use of diethyloxonium tetrafluoroborate for anion exchange is a patented process that significantly reduces halide contamination in the final ionic liquid, which is critical for applications sensitive to halides such as electrochemistry and catalysis.

- The metathesis method with sodium tetrafluoroborate is simpler and more cost-effective but may require additional purification steps to remove residual halides and sodium salts.

- Both methods require the initial synthesis of the imidazolium chloride salt, which must be of high purity to ensure successful subsequent anion exchange.

- Solvent choice and reaction temperature can influence yield and purity; aprotic solvents and controlled temperatures are preferred for the diethyloxonium method.

- Analytical techniques such as NMR spectroscopy and ion chromatography are typically employed to confirm the structure and purity of the final ionic liquid.

化学反应分析

Types of Reactions

1-Hexyl-2,3-dimethylimidazolium tetrafluoroborate undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.

Reduction: It can also undergo reduction reactions, leading to the formation of reduced species.

Substitution: The imidazolium ring can participate in substitution reactions, where one or more substituents are replaced by other groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperatures and pressures to ensure the desired outcomes .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield imidazolium-based oxides, while reduction can produce imidazolium-based hydrides. Substitution reactions can result in a variety of substituted imidazolium compounds .

科学研究应用

Electrochemical Applications

Ionic liquids like [HDMIM][BF4] are increasingly utilized in electrochemical systems due to their favorable conductivity and electrochemical stability. Studies have demonstrated that this ionic liquid can serve as an effective electrolyte in batteries and supercapacitors.

- Case Study: Battery Performance

- Research indicates that [HDMIM][BF4] enhances the ionic conductivity in polymer electrolytes, leading to improved performance in lithium-ion batteries. The incorporation of this ionic liquid results in higher charge-discharge efficiency and better thermal stability compared to conventional electrolytes .

Catalysis

The unique properties of [HDMIM][BF4] make it an excellent medium for catalytic reactions. Its ability to dissolve a wide range of organic and inorganic compounds facilitates various catalytic processes.

- Case Study: Enzyme-Catalyzed Reactions

Green Chemistry

The use of ionic liquids like [HDMIM][BF4] aligns with the principles of green chemistry by offering environmentally benign alternatives to traditional solvents.

- Case Study: Solvent Replacement

Material Science

In material science, [HDMIM][BF4] is utilized in the synthesis of novel materials with enhanced properties.

- Case Study: Polymer Composites

作用机制

The mechanism of action of 1-Hexyl-2,3-dimethylimidazolium tetrafluoroborate involves its interaction with molecular targets through ionic and hydrogen bonding. The imidazolium cation interacts with various anionic species, while the tetrafluoroborate anion stabilizes the overall structure. These interactions facilitate the compound’s effects in different applications, such as catalysis and solvation .

相似化合物的比较

Alkyl Chain Length and Substitution Effects

- 1-Butyl-3-methylimidazolium tetrafluoroborate ([BMIm][BF₄]) : Lacks methyl groups at C2/C3, resulting in lower viscosity (η = 154 cP at 298 K) compared to [HMMIm][BF₄]. The absence of C2 methylation allows stronger hydrogen bonding with anions, increasing polarity .

- 1-Butyl-2,3-dimethylimidazolium tetrafluoroborate ([BMMIm][BF₄]) : The C2/C3 methyl groups reduce hydrogen bonding, raising viscosity (η = 220 cP at 298 K) and lowering polarity. Its shorter butyl chain gives lower hydrophobicity than [HMMIm][BF₄] .

- 1-Hexyl-3-methylimidazolium tetrafluoroborate ([HMIm][BF₄]) : Shares a hexyl chain with [HMMIm][BF₄] but lacks the C2 methyl group. This structural difference reduces steric hindrance, leading to higher ionic conductivity (σ = 2.1 mS/cm vs. 1.5 mS/cm for [HMMIm][BF₄]) .

Table 1 : Thermophysical properties of selected ILs at 298 K

| Compound | Viscosity (cP) | Density (g/cm³) | Conductivity (mS/cm) | Thermal Stability (°C) |

|---|---|---|---|---|

| [HMMIm][BF₄] | 280 | 1.21 | 1.5 | 360 |

| [BMMIm][BF₄] | 220 | 1.18 | 2.0 | 340 |

| [BMIm][BF₄] | 154 | 1.17 | 3.2 | 320 |

| [HMIm][BF₄] | 190 | 1.15 | 2.1 | 350 |

Thermal Stability

Methylation at C2/C3 and longer alkyl chains improve thermal stability. [HMMIm][BF₄] decomposes at 360°C, outperforming [BMIm][BF₄] (320°C) and [BMMIm][BF₄] (340°C) due to its hexyl chain’s hydrophobic shielding effect .

Solvent Interactions and Mixture Behavior

- Excess Molar Volumes (Vᴇ) : In aqueous mixtures, [HMMIm][BF₄] exhibits positive Vᴇ values, indicating weak interactions with water. This contrasts with [BMIm][BF₄], which shows negative Vᴇ at low concentrations due to stronger anion-water hydrogen bonding .

- Binary Mixtures with Polar Solvents : Adding dimethyl sulfoxide (DMSO) or acetonitrile (ACN) to [HMMIm][BF₄] lowers viscosity by disrupting ionic associations. For example, a 50% ACN mixture reduces η from 280 cP to 45 cP, comparable to [BMMIm][BF₄]-ACN systems .

Electrochemical Performance

[HMMIm][BF₄] demonstrates moderate ionic conductivity (1.5 mS/cm) in pure form, lower than [BMIm][BF₄] (3.2 mS/cm) due to higher viscosity. However, in gel polymer electrolytes, its conductivity improves to ~4.5 mS/cm at 25°C, outperforming [BMMIm][BF₄]-based gels (3.8 mS/cm) . This enhancement is attributed to the hexyl chain’s plasticizing effect and reduced crystallinity.

生物活性

1-Hexyl-2,3-dimethylimidazolium tetrafluoroborate (C10H16BF4N2) is an ionic liquid that has garnered attention for its unique properties and potential applications in various fields, including biochemistry and materials science. This article provides a comprehensive overview of its biological activity, supported by research findings and case studies.

This compound is characterized by:

- Molecular Formula : C10H16BF4N2

- Molecular Weight : Approximately 230.05 g/mol

- CAS Number : 384347-21-1

- Thermal Stability : High thermal stability and low volatility, making it suitable for various applications.

Biological Activity

The biological activity of this compound has been explored in several studies, highlighting its antimicrobial properties, effects on enzyme activity, and potential applications in drug delivery systems.

Antimicrobial Activity

Research indicates that this compound exhibits antimicrobial properties against a range of bacteria and fungi. For instance:

- Study Findings : A study demonstrated that this compound effectively inhibited the growth of Escherichia coli and Staphylococcus aureus, suggesting its potential use as an antimicrobial agent in various formulations.

| Microorganism | Inhibition Zone (mm) |

|---|---|

| E. coli | 15 |

| S. aureus | 20 |

| Candida albicans | 18 |

Enzyme Interactions

The ionic liquid has also been investigated for its interactions with enzymes. Notably:

- Lipase-Catalyzed Reactions : It has been shown to enhance the efficiency of lipase-catalyzed transesterification reactions, facilitating enzyme recycling during the process. This property is crucial for biocatalysis in biodiesel production.

Case Studies

Several case studies illustrate the practical applications of this compound in biological systems:

- Electrosynthesis of Polypyrrole : A study focused on the electropolymerization of pyrrole using this ionic liquid as a solvent. The resulting polypyrrole exhibited enhanced conductivity and stability, making it suitable for sensor applications .

- Detection of Heavy Metals : Research involving the use of this compound in electrochemical sensors demonstrated its effectiveness in detecting lead ions (Pb²⁺) at low concentrations. The ionic liquid facilitated the formation of a stable sensor interface, improving detection limits significantly .

Research Findings

Recent studies have provided insights into the mechanisms underlying the biological activity of this compound:

常见问题

Basic Research Questions

Q. What are the key thermophysical properties of 1-hexyl-2,3-dimethylimidazolium tetrafluoroborate, and how are they experimentally determined?

- Answer : Key properties include density (1.34 g/cm³ at 22°C), viscosity (172 cP at 45°C), and melting point (≈36°C). These are measured using techniques like vibrating-tube densitometry for density and rotational viscometry for viscosity. Temperature-dependent data are modeled using empirical equations (e.g., Vogel–Fulcher–Tammann equation for viscosity) .

Q. How is this compound synthesized, and what purification steps ensure high purity?

- Answer : Synthesis involves alkylation of 1-hexylimidazole with methylating agents, followed by anion exchange with NaBF₄. Purification includes repeated washing with dichloromethane to remove unreacted salts and vacuum drying. Residual water content is quantified via ¹H NMR or Karl Fischer titration .

Q. What methodologies are recommended for characterizing the purity of this ionic liquid?

- Answer : Nuclear Magnetic Resonance (NMR) spectroscopy identifies structural impurities (e.g., residual solvents or unreacted precursors). Ion chromatography or mass spectrometry verifies anion/cation stoichiometry. Thermal gravimetric analysis (TGA) detects volatile contaminants .

Advanced Research Questions

Q. How does this compound perform as a solvent in catalytic reactions, and what experimental parameters optimize its use?

- Answer : It enhances reaction rates in Stetter reactions and lipase-catalyzed transesterifications due to low volatility and tunable polarity. Optimization involves adjusting water content (<100 ppm) and temperature (40–60°C). Activity is monitored via HPLC or GC-MS .

Q. What are the thermal decomposition mechanisms of this ionic liquid, and how do contaminants affect its stability?

- Answer : TGA studies show decomposition initiates at ≈300°C via cleavage of the BF₄⁻ anion. Contaminants like halides (Cl⁻) accelerate degradation by forming reactive intermediates. Kinetic analysis uses Flynn-Wall-Ozawa methods to model activation energy (~150 kJ/mol) .

Q. How can excess molar volumes and viscosity deviations in binary mixtures with polar solvents (e.g., DMSO, water) be modeled?

- Answer : Excess molar volumes (Vᴱ) and viscosity deviations (Δη) are calculated from density/viscosity data across compositions. These are fitted to Redlich-Kister polynomials to quantify intermolecular interactions (e.g., hydrogen bonding vs. steric effects) .

Q. What challenges arise in reconciling contradictory thermophysical data across studies, and how are they resolved?

- Answer : Discrepancies in properties like conductivity (σ = 3.42 mS/cm at 20°C) stem from variations in purity, moisture, or measurement techniques. Standardization involves using certified reference materials and reporting detailed synthesis/purification protocols .

Q. How is this ionic liquid utilized in deep eutectic solvent (DES) formulations, and what synergies enhance their performance?

- Answer : When combined with hydrogen bond donors (e.g., ethylene glycol), it forms DESs with tailored polarity for biomass processing or gas capture. Synergies are evaluated via phase diagrams and COSMO-RS simulations .

Methodological Notes

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。